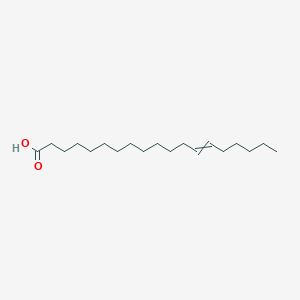
Nonadec-13-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadec-13-enoic acid: is a long-chain monounsaturated fatty acid with a carbon chain length of 19 atoms and a double bond at the 13th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Nonadec-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis reactions, where a suitable precursor with a double bond is subjected to metathesis catalysts to form the desired product. Another method involves the elongation of shorter-chain fatty acids through a series of reactions, including oxidation and reduction steps .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction and purification of this compound from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .
Chemical Reactions Analysis
Types of Reactions: : Nonadec-13-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxoacids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the saturated fatty acid, nonadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, where reagents like bromine or chlorine are used to form halogenated derivatives.
Major Products: : The major products formed from these reactions include oxoacids, ketones, saturated fatty acids, and halogenated derivatives .
Scientific Research Applications
Chemistry: : Nonadec-13-enoic acid is used as a precursor in the synthesis of various complex organic molecules. It serves as a building block in the production of polymers, surfactants, and lubricants .
Biology: : In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on metabolic pathways and signaling mechanisms .
Medicine: : this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being explored for its role in the treatment of conditions like cardiovascular diseases and metabolic disorders .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics, personal care products, and bio-based lubricants. Its unique properties make it suitable for use in environmentally friendly and sustainable products .
Mechanism of Action
Nonadec-13-enoic acid exerts its effects through various molecular targets and pathways. It can interact with cell membrane phospholipids, influencing membrane fluidity and permeability. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress by interacting with specific receptors and enzymes . The compound’s ability to donate electrons and neutralize free radicals contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds: : Nonadec-13-enoic acid is similar to other long-chain monounsaturated fatty acids, such as oleic acid (octadec-9-enoic acid) and eicosenoic acid (eicos-11-enoic acid) .
Uniqueness: : What sets this compound apart is its specific chain length and the position of the double bond. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
104061-37-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
nonadec-13-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7H,2-5,8-18H2,1H3,(H,20,21) |
InChI Key |
FQWSRDQVIFNBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
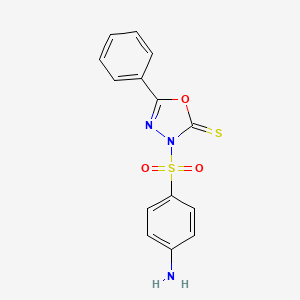

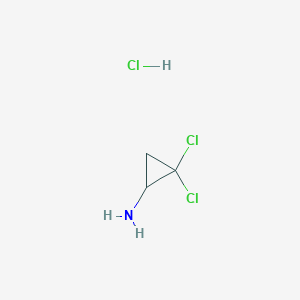
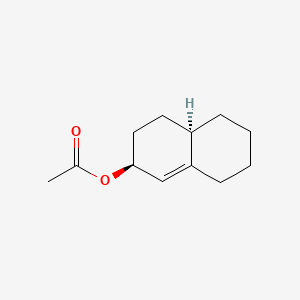
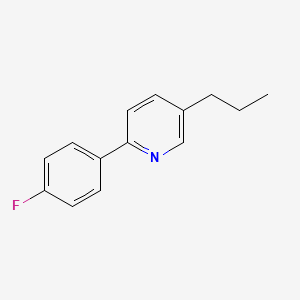
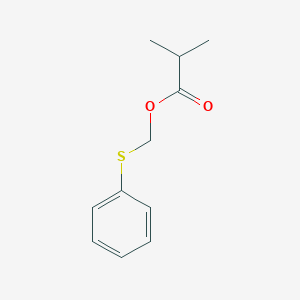


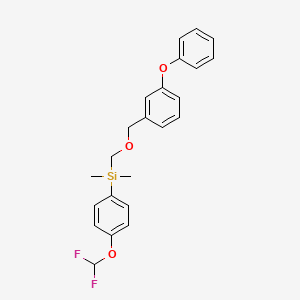
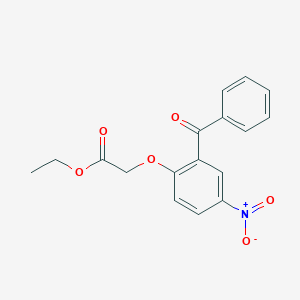
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
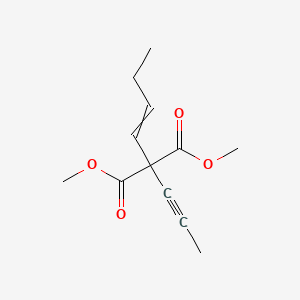
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
